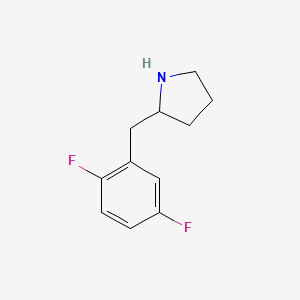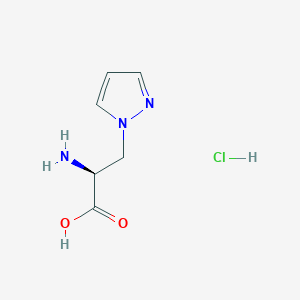
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that features a pyrazole ring attached to an amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the amino acid backbone. One common method for synthesizing pyrazoles is through the cycloaddition of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve mild temperatures and the use of catalysts such as copper or ruthenium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride: Similar structure but with an imidazole ring instead of a pyrazole ring.
(2S)-2-amino-3-(1H-triazol-1-yl)propanoic acid hydrochloride: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring’s ability to participate in various chemical reactions and its potential bioactivity make this compound particularly valuable in research and industrial applications .
属性
分子式 |
C6H10ClN3O2 |
|---|---|
分子量 |
191.61 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)4-9-3-1-2-8-9;/h1-3,5H,4,7H2,(H,10,11);1H/t5-;/m0./s1 |
InChI 键 |
JODWELBJVJRPDV-JEDNCBNOSA-N |
手性 SMILES |
C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CN(N=C1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


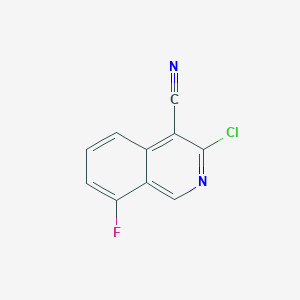
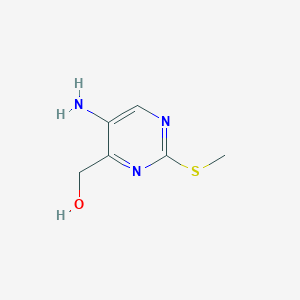
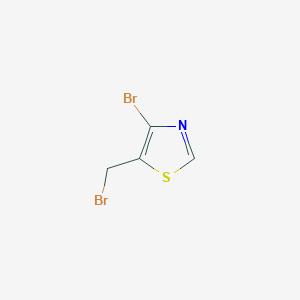
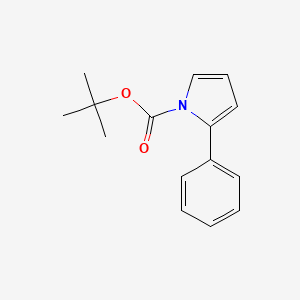
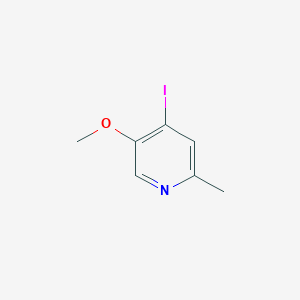

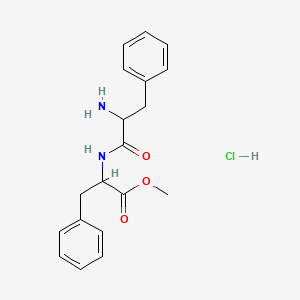

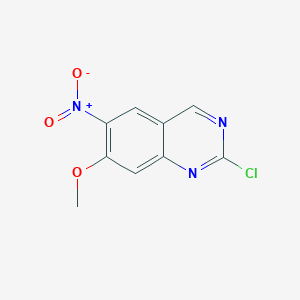
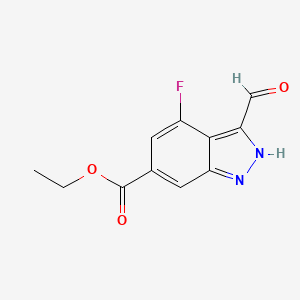
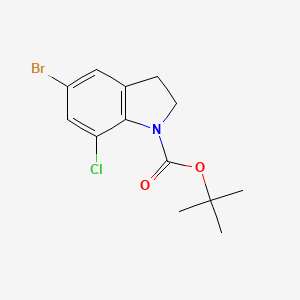
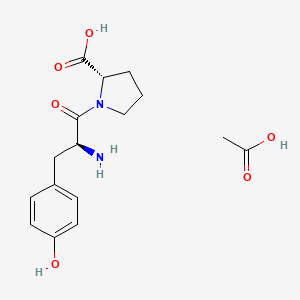
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)
